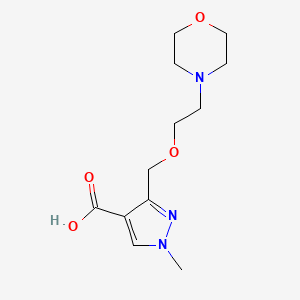![molecular formula C17H18N4O3S B2712976 Benzyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate CAS No. 895005-76-2](/img/structure/B2712976.png)
Benzyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Benzyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate” is a compound that belongs to a class of organic compounds known as pyrazolopyrimidines . These are compounds containing a pyrazolopyrimidine skeleton, which consists of a pyrazole fused to a pyrimidine . Pyrazole is a 5-membered ring consisting of three carbon atoms and two adjacent nitrogen centers . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two adjacent nitrogen atoms at the 1- and 3- ring position .
Synthesis Analysis
A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .Molecular Structure Analysis
The C (4), C (3), N (3), C (2), and C (7) atoms of the azepine ring in molecule 3а are located in the same plane (RMSD 0.044 Å), while the C (5) and C (6) atoms deviate in one direction from this plane by 1.03 and 0.58 Å, respectively .Chemical Reactions Analysis
The chemistry and synthesis of compounds possessing a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine nucleus has attracted enormous attention . This review is focused on the synthetic protocols and biological potential, including structure–activity relationship (SAR), in silico pharmacokinetics, molecular modeling and mechanistic studies of 1,2,4-triazolo[3,4 .Applications De Recherche Scientifique
Synthetic Methodologies
Research into the synthesis of [1,2,4]triazolo[4,3-a]pyrimidine derivatives and related compounds focuses on developing efficient, environmentally friendly, and versatile synthetic routes. For example, Jun-hua Liu et al. (2012) developed a method for synthesizing benzo[4,5]imidazo[1,2-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidine derivatives using thiamine hydrochloride (VB1) as a catalyst in a water medium, emphasizing the advantages of using inexpensive catalysts and environmentally benign solvents (Liu, Lei, & Hu, 2012).
Biological Activities
The biological evaluation of [1,2,4]triazolo[4,3-a]pyrimidine derivatives has shown potential antimicrobial and antitumor properties. For instance, a study by M. Said et al. (2004) on thiazolopyrimidines, which include triazolo and triazinopyrimidine derivatives, highlighted their promising antimicrobial activity, though no significant antitumor activity was observed for the tested compounds (Said, Abouzid, Mouneer, Ahmedy, & Osman, 2004).
Orientations Futures
Triazolopyrimidines have attracted growing interest due to their important pharmacological activities . Researchers are engaged in the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases . This suggests that there is potential for future research and development in this area.
Propriétés
IUPAC Name |
benzyl 2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-2-6-13-9-14(22)18-16-19-20-17(21(13)16)25-11-15(23)24-10-12-7-4-3-5-8-12/h3-5,7-9H,2,6,10-11H2,1H3,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEAAUANVORMJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-((4-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2712895.png)
![(NZ)-N-[(4Z)-2,3-dichloro-4-(4-methylphenyl)sulfonylimino-2,3-dihydronaphthalen-1-ylidene]-4-methylbenzenesulfonamide](/img/structure/B2712898.png)
![1'-(2-Phenoxyacetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2712899.png)


![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2712906.png)

![3-[1-(4-Fluoro-3-methylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B2712908.png)

![Ethyl 3-oxo-2-azabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B2712911.png)



![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2712915.png)
